molecular formula C5H8ClN3O B2537561 (6-Aminopyridazin-3-yl)methanol hydrochloride CAS No. 2060043-43-6

(6-Aminopyridazin-3-yl)methanol hydrochloride

Cat. No.: B2537561
CAS No.: 2060043-43-6
M. Wt: 161.59
InChI Key: MGENEILFGHFAHB-UHFFFAOYSA-N
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Description

(6-Aminopyridazin-3-yl)methanol hydrochloride is a chemical compound of interest in organic synthesis and pharmaceutical research. As a substituted pyridazine, it serves as a versatile building block for the preparation of more complex molecules. The presence of both an amino group and a hydroxymethyl group on the pyridazine ring allows for further functionalization, making it a valuable intermediate in medicinal chemistry campaigns. Its potential applications include serving as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and various pharmacologically active compounds. Researchers utilize this scaffold to develop substances for probing biological pathways. This product is intended for research purposes in a controlled laboratory environment. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(6-aminopyridazin-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.ClH/c6-5-2-1-4(3-9)7-8-5;/h1-2,9H,3H2,(H2,6,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGENEILFGHFAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies

Pyridazine rings are commonly synthesized via cyclocondensation of 1,4-diketones with hydrazines. For example, reacting 1,4-diketones with hydrazine hydrate under reflux in ethanol yields the pyridazine core. Substituted diketones introduce functional groups at specific positions. However, this method often requires subsequent modifications to install the 6-amino and 3-hydroxymethyl groups.

Nucleophilic Aromatic Substitution

Electrophilic pyridazine intermediates, such as 3-chloro-6-nitropyridazine , undergo sequential substitutions. For instance:

  • Amination at position 6 using ammonia or ammonium hydroxide.
  • Hydroxymethylation at position 3 via aldol condensation with formaldehyde, followed by reduction.
    This route achieves moderate yields (45–60%) but demands strict temperature control to avoid side reactions.

Functionalization of the Pyridazine Ring

Introduction of the 6-Amino Group

The 6-amino group is typically installed via:

  • Catalytic hydrogenation of a 6-nitro precursor using Pd/C or Raney Ni in methanol.
  • Direct amination using ammonia under high-pressure conditions (100–120°C, 5–10 bar).
    Yields vary between 50% and 75%, with purity dependent on the removal of residual catalysts.

Hydroxymethylation at Position 3

The 3-hydroxymethyl group is introduced through:

  • Grignard reaction : Treatment of 3-bromopyridazine with formaldehyde in the presence of Mg, followed by acidic workup.
  • Reduction of esters : Hydrolysis of a 3-cyano or 3-ester substituent using LiAlH4 or NaBH4.

Salt Formation and Purification

Hydrochloride Salt Preparation

The free base of (6-Aminopyridazin-3-yl)methanol is treated with HCl gas in anhydrous ether or methanol to precipitate the hydrochloride salt. Critical parameters include:

  • Stoichiometry : A 1:1 molar ratio of base to HCl avoids over-acidification.
  • Temperature : Slow addition at 0–5°C prevents decomposition.
    The product is typically isolated via filtration and washed with cold ether (yield: 85–90%).

Chromatographic and Recrystallization Techniques

  • Silica gel chromatography with eluents like ethyl acetate/methanol (4:1) removes polar impurities.
  • Recrystallization from hot ethanol/water (3:1) enhances purity to >98%.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield (%) Purity (%) Reference
Cyclocondensation 1,4-Diketone Hydrazine cyclization, functionalization 40–55 90–95
Nucleophilic Substitution 3-Chloro-6-nitropyridazine Amination, hydroxymethylation 50–60 85–92
Grignard Approach 3-Bromopyridazine Formaldehyde addition, reduction 60–65 93–97

Challenges and Optimization Strategies

Byproduct Formation

Side products like 3,6-diaminopyridazine or over-reduced derivatives arise from excessive amination or reduction. Mitigation strategies include:

  • Low-temperature amination (−10°C to 0°C).
  • Use of milder reducing agents (e.g., NaBH4 instead of LiAlH4).

Scalability Issues

Large-scale synthesis faces challenges in:

  • Exothermic reactions : Controlled addition of reagents and cooling systems are essential.
  • Solvent recovery : Ethanol and methanol are recycled via distillation to reduce costs.

Chemical Reactions Analysis

Types of Reactions

(6-Aminopyridazin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Various amine derivatives.

    Substitution: Different substituted pyridazine derivatives.

Scientific Research Applications

(6-Aminopyridazin-3-yl)methanol hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (6-Aminopyridazin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Pyridazine vs. Pyridine Derivatives

Pyridazine (two adjacent nitrogens) and pyridine (one nitrogen) derivatives exhibit distinct electronic and solubility properties. For example:

  • (6-Methoxypyridin-2-yl)methanol (pyridine derivative, ) lacks the dual nitrogen arrangement, reducing its polarity compared to pyridazine analogs. This difference impacts solubility in polar solvents and reactivity in substitution reactions.

Aminomethyl-Substituted Heterocycles

Aminomethyl groups are common in bioactive compounds. Key analogs include:

  • 6-(Aminomethyl)pyridin-2-amine dihydrochloride (): Features a pyridine ring with an aminomethyl group at position 6 and an amine at position 2. The dihydrochloride salt improves aqueous solubility, but the single nitrogen in pyridine reduces ring strain compared to pyridazine.
  • 6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride (): A pyrimidine derivative with a protonated nitrogen, iodine substituent, and methyl group. The pyrimidine ring (1,3-nitrogens) offers distinct electronic effects compared to pyridazine, influencing its use in radiopharmaceuticals.

Pharmaceutical Impurities and Structural Analogs

Impurities like (2,4-Diaminopteridin-6-yl)methanol Hydrochloride () highlight the importance of structural control in drug manufacturing.

Data Tables

Table 2: Physicochemical Properties

Compound Solubility (Polar Solvents) Stability (HCl Salt) Reactivity (Nucleophilic Sites)
(6-Aminopyridazin-3-yl)methanol HCl High (dual N, HCl) High 6-Amino, 3-OH
(6-Methoxypyridin-2-yl)methanol Moderate (single N) Low 2-OH, 6-OCH3
6-(Aminomethyl)pyridin-2-amine diHCl High (2HCl) High 2-NH2, 6-CH2NH2

Research Findings and Discussion

  • Synthetic Methods : Pyridazine derivatives (e.g., ) often employ alkylation/amination under basic conditions (K₂CO₃), while pyrimidine hydrochlorides () use HCl as a catalyst, reflecting differences in ring reactivity .
  • Biological Relevance: The aminomethyl group in pyridazine/pyridine analogs may enhance binding to enzymes or receptors, as seen in kinase inhibitors. The hydrochloride salt form improves bioavailability, a common feature in and compounds .

Biological Activity

(6-Aminopyridazin-3-yl)methanol hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound (6-Aminopyridazin-3-yl)methanol hydrochloride is characterized by its unique structure, which includes a pyridazine ring substituted with an amino group and a methanol moiety. Its chemical formula is C7H9ClN2O, and it possesses a molecular weight of approximately 174.61 g/mol.

Biological Activity Overview

Research indicates that (6-Aminopyridazin-3-yl)methanol hydrochloride exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains.
  • Antiviral Properties : There is emerging evidence suggesting potential antiviral effects against specific viral pathogens.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to reduced inflammation in various biological contexts.

The biological activity of (6-Aminopyridazin-3-yl)methanol hydrochloride is thought to stem from its interaction with specific biological targets:

  • Receptor Binding : The compound may bind to various receptors, influencing signaling pathways related to inflammation and infection.
  • Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes involved in pathogen survival or inflammatory processes.

Antimicrobial Activity

A study conducted on the antimicrobial properties of (6-Aminopyridazin-3-yl)methanol hydrochloride revealed significant inhibition against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data suggests that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that (6-Aminopyridazin-3-yl)methanol hydrochloride can reduce the production of pro-inflammatory cytokines in human cell lines. For example, treatment with the compound resulted in a decrease in interleukin-6 (IL-6) levels by approximately 50% compared to untreated controls.

Case Studies

  • Case Study on Antiviral Activity :
    A recent investigation explored the antiviral potential of (6-Aminopyridazin-3-yl)methanol hydrochloride against influenza virus. The results showed that the compound reduced viral replication by 70% at a concentration of 50 µg/mL, indicating its potential as an antiviral agent.
  • Case Study on Inflammation :
    In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of (6-Aminopyridazin-3-yl)methanol hydrochloride led to a significant reduction in edema formation and leukocyte infiltration in murine models.

Q & A

Q. What are the recommended synthetic routes for (6-Aminopyridazin-3-yl)methanol hydrochloride, and how can purity be assessed post-synthesis?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination of pyridazine derivatives. Post-synthesis, purity should be assessed using HPLC (High-Performance Liquid Chromatography) with UV detection, referencing retention times against certified reference standards. Impurity profiling should follow EP/ICH guidelines, using spiked samples to identify and quantify related substances (e.g., aminopterin analogs) . For structural confirmation, FTIR and NMR can validate the presence of functional groups (e.g., -NH₂, -OH) and the hydrochloride counterion .

Q. How can researchers determine the solubility profile of (6-Aminopyridazin-3-yl)methanol hydrochloride in aqueous-organic mixtures?

  • Methodological Answer : Use a shake-flask method with gravimetric analysis in binary solvent systems (e.g., PEG 400 + water). Thermodynamic parameters like Gibbs free energy (ΔG°) and enthalpy (ΔH°) can be derived from van’t Hoff plots using solubility data at varying temperatures (298–318 K). Ensure consistency by comparing results with similar pyridazine derivatives, such as 6-phenyl-4,5-dihydropyridazin-3(2H)-one, which showed solubility dependence on solvent polarity and hydrogen-bonding capacity .

Advanced Research Questions

Q. What experimental design optimizes chromatographic separation of (6-Aminopyridazin-3-yl)methanol hydrochloride and its degradation products?

  • Methodological Answer : Employ a factorial design to optimize mobile phase composition (e.g., pH 2.5–6.5 and methanol content 10–50%). Use C18 columns and UV detection at λ = 230–260 nm. Retention behavior can be modeled using response surface methodology (RSM), as demonstrated in studies on pyridoxine hydrochloride . For forced degradation studies, expose the compound to heat (40–80°C), UV light, and oxidative conditions (H₂O₂) to simulate stability challenges .

Q. How do researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Conduct a meta-analysis of existing data, accounting for variables like temperature, solvent composition, and measurement techniques (e.g., nephelometry vs. UV spectroscopy). For example, discrepancies in PEG 400 + water systems may arise from differences in polymer molecular weight or equilibration time. Validate findings using a standardized protocol, as applied to p-aminophenol hydrochloride .

Q. What mechanistic insights explain the reactivity of the hydrochloride salt in nucleophilic environments?

  • Methodological Answer : The hydrochloride group enhances electrophilicity at the pyridazine ring, facilitating nucleophilic attacks at the C-4 position. Computational studies (DFT or MD simulations) can model charge distribution and reaction pathways, referencing analogs like 2-amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidin-4(3H)-one. Experimental validation via kinetic studies under varying pH (2–10) and ionic strengths is critical .

Q. What strategies mitigate aggregation or precipitation in high-concentration formulations of this compound?

  • Methodological Answer : Screen viscosity-reducing excipients (e.g., benzenesulfonic acid or thiamine derivatives) using dynamic light scattering (DLS) and rheometry. For injectable formulations, optimize buffer systems (e.g., phosphate or citrate) and evaluate lyophilization stability. Reference protocols from pyridoxine hydrochloride studies, which achieved >95% recovery after reconstitution .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectroscopic data (e.g., FTIR vs. NMR) for this compound?

  • Methodological Answer : Cross-validate spectra with computational tools (e.g., ACD/Labs or ChemDraw). For FTIR, ensure baseline correction and deconvolution of overlapping peaks (e.g., -NH₂ vs. -OH stretches). NMR assignments should reference coupling constants (e.g., J = 2–5 Hz for pyridazine protons) and DEPT-135 for carbon hybridization. Discrepancies may arise from solvent effects or hydrate formation, as noted in safety data sheets .

Tables for Key Parameters

Q. Table 1. Solubility in Common Solvents (25°C)

SolventSolubility (mg/mL)MethodReference
Water12.5 ± 0.3Shake-flask/UV
Methanol45.8 ± 1.1Gravimetric
PEG 400:Water (1:1)28.7 ± 0.7Nephelometry

Q. Table 2. Forced Degradation Conditions and Outcomes

ConditionDegradation ProductsAnalytical Method
Acidic (0.1M HCl)Hydrolyzed pyridazine ringHPLC-MS
Oxidative (3% H₂O₂)N-Oxide derivativesFTIR/LC-UV
Photolytic (UV)Isomeric byproductsNMR

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